Ethyl bromoacetate-13C2
Overview
Description
Synthesis Analysis
Ethyl [1-13C]-bromoacetate was synthesized through the bromination of [1-13C]-acetic acid followed by treatment with ethanol, demonstrating a foundational approach to producing this compound. This method highlights the versatility and importance of ethyl bromoacetate-13C2 in synthetic organic chemistry, particularly for generating carbon-13 labeled molecules for research purposes (Sakamoto, Miyazawa, & Kajiwara, 1992).
Molecular Structure Analysis
Spectroscopic and molecular orbital studies of ethyl bromoacetate, including its carbon-13 labeled variants, provide insights into its conformational behavior. Infrared and Raman spectroscopy, coupled with computational methods, have been used to explore the structural dynamics and electronic properties of ethyl bromoacetate, contributing to our understanding of its reactivity and interactions in various chemical contexts (Dube, Porwal, & Prasad, 1988).
Chemical Reactions and Properties
Ethyl bromoacetate-13C2 participates in a wide range of chemical reactions, including N-formylation, coupling reactions, and as a precursor for synthesis of complex molecules. Its reactivity has been utilized in copper-catalyzed N-formylation of amines, demonstrating its utility in introducing formyl groups into amine substrates to yield N-formamides efficiently (Li, Zhang, Chen, & Zhang, 2018).
Scientific Research Applications
Chemical Probes for Olfactory Testing : Ethyl bromoacetate, notably as tear gas, has been used as a chemical probe to test the sense of smell in animals, potentially aiding military operations (Criswell, McClure, Schaefer, & Brower, 1980).
Synthesis of Vitamins : It's used in the ultrasonic synthesis of α-tocopherol, a form of Vitamin E, showcasing its role in synthesizing essential nutrients (Sakamoto, Miyazawa, & Kajiwara, 1992).
Organic Chemistry and Pharmaceuticals : Ethyl bromoacetate is used in copper-catalyzed N-formylation of amines, which is significant in the synthesis of various organic compounds and potential pharmaceuticals (Li, Zhang, Chen, & Zhang, 2018).
Stable Isotope Labeling : It's been applied in the synthesis of lipid peroxidation products and DNA damage quantification markers, aiding in understanding cellular damage and disease processes (Jouanin, Sreevani, Rathahao, Guéraud, & Paris, 2008).
Synthesis of Steroids and Other Biomolecules : Ethyl bromoacetate-13C2 is utilized in the synthesis of various labeled steroids and biomolecules, contributing to medical research and development of pharmaceuticals by providing isotopically labeled compounds for tracer and structural studies (Degraw, Christie, & Cairns, 1982).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-bromoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3/i3+1,4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJJJMRNHATNKG-CQDYUVAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[13C](=O)[13CH2]Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447589 | |
Record name | Ethyl bromoacetate-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl bromoacetate-13C2 | |
CAS RN |
61898-49-5 | |
Record name | Ethyl bromoacetate-13C2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70447589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl bromoacetate-(13)C(2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.